Bromocyclopropane-d5
Description
Contextual Significance of Deuterated Cyclopropanes in Contemporary Organic Chemistry
Cyclopropanes are a fundamental structural motif in organic chemistry, appearing in numerous pharmaceuticals and functional materials. uva.nl Their strained three-membered ring imparts high reactivity, making them versatile intermediates for constructing more complex molecules. rsc.orgresearchgate.net In recent years, the strategic incorporation of deuterium (B1214612)—a stable, heavy isotope of hydrogen—into cyclopropane (B1198618) rings has emerged as a powerful technique in chemical research and development. rsc.org
The demand for deuterated compounds is rising, particularly in medicinal chemistry. rsc.orgresearchgate.net Replacing hydrogen with deuterium can alter the metabolic stability and pharmacokinetic profiles of drug candidates, a strategy that has led to FDA-approved deuterated drugs like deutetrabenazine. rsc.org Deuterated cyclopropanes are synthesized for these purposes and also serve as building blocks in the creation of complex molecular architectures. uva.nlresearchgate.net Methodologies are continuously being developed for the efficient synthesis of deuterated cyclopropanes, including techniques that allow for precise stereochemical control, such as trans-dual deuteration. rsc.orgrsc.org
The Role of Deuterium Labeling in Elucidating Organic Reaction Mechanisms
Deuterium labeling is an indispensable tool for investigating the pathways of chemical reactions. researchgate.net The core principle behind its utility is the kinetic isotope effect (KIE), which describes the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. chem-station.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). Consequently, a reaction that involves the breaking of a C-H bond will often proceed at a slower rate when a C-D bond must be broken instead.
By strategically placing deuterium atoms within a molecule and measuring the reaction rates or analyzing the isotope's location in the products, chemists can deduce which bonds are broken or formed during the rate-determining step of a reaction. chem-station.comsymeres.com This provides crucial insights into the transition state of a reaction and helps to distinguish between different possible mechanisms. cdnsciencepub.com Beyond KIE studies, deuterium serves as a spectroscopic label, allowing molecules to be tracked and distinguished in complex environments using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. researchgate.net
Specific Research Importance of Bromocyclopropane-d5 as a Mechanistic Probe and Synthetic Synthon
This compound integrates the key features of deuteration and the reactive functionality of a bromocyclopropane (B120050). This combination makes it a highly specific and valuable compound for advanced chemical research.
As a mechanistic probe , this compound is used to study reactions involving cyclopropyl (B3062369) groups. For instance, in reactions where a C-H bond on the cyclopropane ring is cleaved, using the d5-labeled version allows researchers to determine if this bond-breaking event is part of the reaction's mechanism through KIE studies. cdnsciencepub.comacs.org The presence of the bromine atom also provides a reactive site for investigating various transformations, such as radical reactions, nucleophilic substitutions, or metal-catalyzed cross-couplings. core.ac.ukcore.ac.ukrsc.org
As a synthetic synthon , this compound serves as a deuterated building block for introducing a cyclopropyl-d5 moiety into a larger molecule. In the context of retrosynthetic analysis, a "synthon" is an idealized structural unit or fragment. chemeurope.comwikipedia.org this compound is the real-world "synthetic equivalent" for a deuterated cyclopropyl cation or radical synthon. youtube.comic.ac.uk It is used as a starting material in multi-step syntheses of complex deuterated molecules, including analogs of pharmaceuticals for metabolic studies. fishersci.atgoogle.com Its commercial availability as a labeled reagent facilitates its use in the synthesis of specifically deuterated target molecules. cymitquimica.comcdnisotopes.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃D₅Br | cymitquimica.com |
| Molecular Weight | 126.01 g/mol | cymitquimica.comcdnisotopes.com |
| CAS Number | 1643577-64-3 | cdnisotopes.com |
| Isotopic Enrichment | ≥99 atom % D | cdnisotopes.com |
| Appearance | Neat (liquid) | cymitquimica.com |
Table 2: Applications of Deuterium Labeling in Chemical Research
| Application Area | Description | Source(s) |
| Mechanistic Elucidation | Utilizing the kinetic isotope effect (KIE) to determine reaction pathways and transition state structures. | chem-station.comsymeres.comcdnsciencepub.com |
| Pharmaceutical Development | Improving pharmacokinetic and metabolic profiles of drugs by slowing down metabolism at specific sites. | rsc.orgresearchgate.net |
| Metabolic Pathway Tracing | Tracking the absorption, distribution, and transformation of molecules in biological systems. | |
| Analytical Standards | Serving as internal standards for quantitative analysis in mass spectrometry and NMR spectroscopy. | researchgate.net |
| Materials Science | Enhancing the properties and chemical stability of materials like polymers and organic light-emitting diodes (OLEDs). | researchgate.netchem-station.com |
Structure
3D Structure
Properties
Molecular Formula |
C3H5Br |
|---|---|
Molecular Weight |
126.01 g/mol |
IUPAC Name |
1-bromo-1,2,2,3,3-pentadeuteriocyclopropane |
InChI |
InChI=1S/C3H5Br/c4-3-1-2-3/h3H,1-2H2/i1D2,2D2,3D |
InChI Key |
LKXYJYDRLBPHRS-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])Br)([2H])[2H])[2H] |
Canonical SMILES |
C1CC1Br |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Bromocyclopropane D5
Synthetic Routes for Bromocyclopropane-d5 Preparation
The preparation of this compound can be approached through two primary strategies: building the deuterated cyclopropane (B1198618) ring from acyclic deuterated precursors or by directly introducing deuterium (B1214612) into a pre-existing bromocyclopropane (B120050) framework.
Stereoselective Synthesis from Deuterated Precursors
The construction of the deuterated cyclopropane ring often relies on the cyclopropanation of deuterated alkenes. The stereochemistry of these reactions is crucial and can be influenced by the choice of reagents and catalysts.
One notable approach involves the reaction of deuterated styrenes with organometallic reagents. For instance, the reaction of trans-β-deuterostyrene in a de Meijere cyclopropylamine (B47189) synthesis using Ti(O-i-Pr)₄ and Grignard reagents leads to deuterated phenylcyclopropylamines. nih.gov This process occurs with inversion of configuration at the carbon atom bound to the titanium center, suggesting a "W-shaped" transition state for the ring closure. nih.gov While this produces an amine, subsequent functional group manipulation could potentially lead to the desired this compound.
Another powerful method is the Kulinkovich hydroxycyclopropanation. When trans-β-deuterostyrene is treated with Ti(O-i-Pr)₄, ethyl acetate, and EtMgBr, it yields trans-3-deutero-1-methyl-cis-2-phenyl-1-cyclopropanol stereospecifically. nih.gov This reaction proceeds with retention of configuration at the titanium-bound carbon, consistent with a frontside attack mechanism. nih.gov The resulting deuterated cyclopropanol (B106826) could serve as a precursor to this compound through subsequent bromination.
Selective Deuteration of Bromocyclopropane Scaffolds
Introducing deuterium into a pre-formed cyclopropane ring offers an alternative synthetic route. Photo-induced and photocatalytic methods have emerged as effective strategies for this transformation, often using deuterium oxide (D₂O) as an economical deuterium source.
A recently developed method utilizes a synergistic H/D exchange and photocatalyzed deuteroaminomethylation of cyclopropenes. nih.govrsc.org This approach uses D₂O as the deuterium source under mild conditions with blue LED irradiation, achieving high regio- and stereoselectivity for trans-dual deuterated cyclopropanes. nih.govrsc.org While demonstrated on cyclopropenes, this strategy highlights the potential for direct C-H to C-D exchange on the cyclopropane core.
Dehalogenative deuteration represents another key strategy. Unactivated alkyl halides can be deuterated using D₂O in the presence of a halogen-atom transfer (XAT) reagent like triphenylphosphine (B44618) (Cy₃P) under photoredox conditions. nih.gov This method efficiently replaces a halogen atom with deuterium. A similar protocol using zinc metal as a reductant in D₂O has also been shown to be effective for the dehalogenative deuteration of alkyl bromides, including α-bromocyclopropane. sci-hub.se Mechanistic studies involving radical clocks confirm that these transformations proceed through radical intermediates. nih.govsci-hub.se
| Method | Substrate Type | Deuterium Source | Catalyst/Reagent | Key Finding | Reference |
|---|---|---|---|---|---|
| Photoredox Synergistic Deuteration | Cyclopropenes | D₂O | 4CzIPN (photocatalyst), K₂CO₃ | Achieves trans-dual deuteration with high stereoselectivity. | nih.govrsc.org |
| Photo-induced Dehalogenative Deuteration | Alkyl Halides | D₂O | Cy₃P (XAT reagent) | Allows for precise C-X/C-D exchange at specific positions. | nih.gov |
| Zinc-Mediated Dehalogenative Deuteration | Alkyl Bromides | D₂O | Zinc powder | An economical method involving radical intermediates. | sci-hub.se |
Functionalization and Derivatization Reactions of this compound
This compound is a valuable synthon for introducing a pentadeuterated cyclopropyl (B3062369) group. Its reactivity is analogous to its non-deuterated counterpart, involving the generation of organometallic reagents, participation in cross-coupling reactions, and undergoing formal nucleophilic substitutions.
Generation and Reactivity of Deuterated Cyclopropyl Grignard Reagents
The formation of Grignard reagents from cyclopropyl halides is known to be less efficient than with other alkyl halides. wikipedia.orgchemguide.co.uk The reaction of bromocyclopropane with magnesium in diethyl ether typically yields only 25-30% of the desired cyclopropylmagnesium bromide, with significant formation of cyclopropane as a byproduct. wikipedia.org This is attributed to competing reactions on the metal surface. wikipedia.org Studies involving deuterated solvents suggest that the mechanism involves radical intermediates and significant solvent attack. unp.edu.ar
When this compound is used, the formation of the corresponding deuterated Grignard reagent, (cyclopropyl-d5)magnesium bromide, is expected. The principles of the kinetic isotope effect suggest that the rates of reactions involving the cleavage of the C-D bonds might be slower than those of C-H bonds. This could potentially influence the distribution of products, although the fundamental reactivity remains the same. The resulting deuterated Grignard reagent can then be used in standard Grignard reactions, such as additions to carbonyl compounds, to synthesize more complex deuterated molecules. chemguide.co.uk
Cross-Coupling Reactions Involving this compound
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and bromocyclopropane is a competent coupling partner. wikipedia.org These reactions provide a direct route to arylcyclopropanes and other substituted cyclopropanes. This compound would serve as an equivalent substrate to introduce the cyclopropyl-d5 moiety.
A notable example is the nickel-catalyzed reductive cross-coupling of (hetero)aryl bromides with bromocyclopropane. nih.gov This method uses a simple Ni(II) precatalyst with a picolinamide (B142947) ligand and tolerates a wide variety of functional groups, including free amines, to produce arylcyclopropanes in good to excellent yields. nih.gov
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are also effective. Potassium cyclopropyltrifluoroborate (B8364958) can be coupled with various aryl chlorides to give arylcyclopropanes. organic-chemistry.org While this involves a boronate, related couplings directly using bromocyclopropane with arylboronic acids are also established. The use of this compound in these catalytic cycles would result in the corresponding deuterated arylcyclopropane products.
| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Nickel-Catalyzed Reductive Coupling | (Hetero)aryl bromides | Ni(II) precatalyst / Picolinamide ligand | Arylcyclopropanes | nih.gov |
| Cobalt-Catalyzed Coupling | Alkyl iodides | Cobalt catalyst | Alkylcyclopropanes | organic-chemistry.org |
| Palladium-Catalyzed Suzuki-like Coupling | Aryl bromides/triflates | Pd catalyst / ZnBr₂ | Arylcyclopropanes | organic-chemistry.org |
Nucleophilic Substitution Pathways of this compound
Direct nucleophilic substitution (Sₙ1 or Sₙ2) on a cyclopropane ring is generally disfavored due to ring strain. researchgate.net However, a "formal" nucleophilic substitution can be achieved through an elimination-addition mechanism. researchgate.netcymitquimica.com This pathway involves the dehydrobromination of a bromocyclopropane derivative to form a highly strained cyclopropene (B1174273) intermediate, which then undergoes rapid addition by a nucleophile. researchgate.net
This protocol has been successfully applied to 2-bromocyclopropylcarboxamides, enabling highly diastereoselective substitution with a wide range of nucleophiles. nih.govnih.gov Nitrogen nucleophiles such as pyrroles, indoles, pyrazoles, and secondary amides can be employed, providing efficient access to trans-β-aminocyclopropane derivatives and other N-cyclopropyl heterocycles. nih.govnih.gov The reaction also works well with oxygen- and sulfur-based nucleophiles. acs.org
Using this compound derivatives in these reactions would result in the stereoselective formation of trans-disubstituted cyclopropanes bearing a pentadeuterated ring. This offers a precise method for incorporating a conformationally constrained, isotopically labeled building block into various molecular scaffolds.
| Nucleophile Type | Example Nucleophile | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Nitrogen (Azoles) | Pyrroles, Indoles, Pyrazoles | t-BuOK, 18-crown-6, THF | trans-N-Cyclopropyl heterocycles | researchgate.netnih.gov |
| Nitrogen (Amides) | Secondary amides | t-BuOK, THF | trans-β-Aminocyclopropane derivatives | nih.gov |
| Oxygen | Alcohols, Phenols | t-BuOK, THF | trans-Cyclopropyl ethers | acs.org |
| Sulfur | Thiols | t-BuOK, THF | trans-Cyclopropyl thioethers | acs.org |
Palladium-Catalyzed Cyclopropylation with Deuterated Variants
The introduction of a deuterated cyclopropyl moiety into a molecular framework is a key strategy in various chemical studies, including mechanistic investigations and the development of deuterated pharmaceuticals. This compound serves as a crucial precursor for these transformations, particularly in palladium-catalyzed cross-coupling reactions. While direct palladium-catalyzed cyclopropylation using this compound is not extensively documented, the reactivity of its non-deuterated counterpart provides a clear blueprint for its application. The primary route involves the conversion of this compound into an organometallic reagent, such as a Grignard reagent or a boronic acid derivative, which then participates in the palladium-catalyzed coupling.
One of the most effective methods is the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl halides or triflates. organic-chemistry.org It is anticipated that this compound can be converted to its corresponding Grignard reagent, cyclopropyl-d5-magnesium bromide, which can then be used in coupling reactions. The presence of zinc bromide has been shown to significantly improve the yields of such reactions with the non-deuterated species. organic-chemistry.org
The following table summarizes a typical reaction for the palladium-catalyzed synthesis of a cyclopropyl arene, a reaction readily adaptable for the d5-deuterated variant.
Table 1: Palladium-Catalyzed Cross-Coupling of Cyclopropyl Grignard Reagents with Aryl Bromides This table is based on data for the non-deuterated analogue and is representative of the expected reaction for the d5 variant.
| Reagent 1 | Reagent 2 | Catalyst | Ligand | Additive | Product | Yield |
| Cyclopropylmagnesium bromide | Aryl bromide | PdCl₂ | P(o-tol)₃ | ZnBr₂ | Cyclopropyl arene | High |
Another prominent strategy is the Suzuki-Miyaura coupling, which utilizes organoboron compounds. This compound can be transformed into a deuterated cyclopropylboronic acid or its corresponding ester or trifluoroborate salt. These stable intermediates can then undergo palladium-catalyzed cross-coupling with a wide array of aryl and heteroaryl halides or triflates. organic-chemistry.orgcore.ac.uk This method is highly valued for its tolerance of numerous functional groups. organic-chemistry.org
Other Synthetic Manipulations of the this compound Moiety
Beyond its use in palladium-catalyzed reactions, the this compound moiety can undergo a variety of other synthetic transformations, leveraging the reactivity of the carbon-bromine bond. These manipulations allow for the incorporation of the cyclopropane-d5 unit into diverse molecular architectures.
Formation of Organometallic Reagents: As mentioned previously, the reaction of bromocyclopropane with magnesium metal in a suitable solvent like diethyl ether yields the corresponding Grignard reagent, cyclopropylmagnesium bromide. wikipedia.org This transformation is fundamental for subsequent carbon-carbon bond-forming reactions. The deuterated analogue, this compound, is expected to react similarly to produce cyclopropyl-d5-magnesium bromide.
Conversion to Cyclopropylboronates: A significant manipulation involves the conversion of bromocyclopropane to cyclopropylboronate esters. core.ac.uk For instance, the reaction with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst can yield the corresponding cyclopropyl-d5-boronate ester. core.ac.uk These boronate esters are versatile intermediates, primarily for Suzuki-Miyaura cross-coupling reactions, but also for other transformations. core.ac.uk
Table 2: Iridium-Catalyzed Borylation of Bromocyclopropane This table is based on data for the non-deuterated analogue and is representative of the expected reaction for the d5 variant.
| Substrate | Reagent | Catalyst System | Product |
| Bromocyclopropane | B₂pin₂ | (η⁶-mesitylene)Ir(Bpin)₃ / Me₂phen | 2-(Cyclopropyl-d5)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (expected) |
Nucleophilic Substitution Reactions: The bromine atom in this compound can be displaced by nucleophiles. An example of such a reaction is the synthesis of cyclopropyl ethers. Reaction with a phenol (B47542) or alkoxide under basic conditions would lead to the formation of an aryl- or alkyl-cyclopropyl-d5 ether. A documented example with the non-deuterated analogue is the synthesis of 1-cyclopropoxy-2-iodobenzene (B580649) from 2-iodophenol (B132878) and bromocyclopropane. google.com This type of reaction demonstrates the utility of this compound as a cyclopropyl-d5-ylating agent for heteroatoms.
Mechanistic Investigations Utilizing Bromocyclopropane D5
Kinetic Isotope Effect (KIE) Studies with Bromocyclopropane-d5
The substitution of hydrogen with deuterium (B1214612) in bromocyclopropane (B120050) creates a molecule with a greater mass, which can influence the rate of reactions where bonds to these isotopic centers are broken or altered. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful diagnostic tool in mechanistic chemistry. wikipedia.orglibretexts.org
Primary Kinetic Isotope Effects in C-Br Bond Cleavage Processes
While direct studies on the primary KIE of the C-Br bond in this compound are not extensively detailed in the provided results, the principles of KIE can be applied. A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step of a reaction. princeton.edu For a C-Br bond, this would involve substituting the carbon atom with one of its heavier isotopes, such as ¹³C, or the bromine atom with ⁸¹Br. nih.gov The magnitude of the KIE provides information about the extent of bond breaking in the transition state. For instance, in the reaction of methyl bromide with cyanide, a ¹³C KIE of 1.082 ± 0.008 was indicative of an Sₙ2 mechanism. wikipedia.org Theoretical studies on the debromination of brominated organic compounds have explored the influence of the solvent on ¹³C and ⁸¹Br KIEs. nih.gov These studies help in understanding the transition state structure during C-Br bond cleavage. nih.gov
Secondary Kinetic Isotope Effects and Their Stereoelectronic Origins
Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond cleavage, yet the rate of reaction is still affected. princeton.edusnnu.edu.cn These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). wikipedia.orgprinceton.edu They are often attributed to changes in hybridization or hyperconjugation at the transition state. libretexts.orgsnnu.edu.cn
In the context of this compound, deuterium substitution on the cyclopropyl (B3062369) ring would lead to secondary KIEs in reactions involving the C-Br bond. For example, a change in hybridization at the carbon atom bonded to bromine from sp³ to sp² during a reaction would typically result in a normal secondary KIE (kH/kD > 1). wikipedia.orgsnnu.edu.cn Conversely, a change from sp² to sp³ would lead to an inverse effect (kH/kD < 1). wikipedia.org These effects provide subtle but crucial details about the electronic and geometric nature of the transition state. snnu.edu.cn Studies on deuterated cyclopropanes have shown secondary deuterium isotope effects in thermal rearrangement reactions, providing insights into the formation of diradical intermediates. cdnsciencepub.com
Differentiation of Reaction Pathways (e.g., Sₙ2 vs. E2) using Deuterium KIEs
The distinction between substitution (Sₙ2) and elimination (E2) reaction pathways is a classic problem in organic chemistry, and KIEs are a key tool in this differentiation. pearson.comlibretexts.orgquora.com
Sₙ2 Reactions: In an Sₙ2 reaction of this compound, the nucleophile attacks the carbon atom bearing the bromine, and the C-D bonds are not broken. Any observed KIE would be a secondary effect, typically small and resulting from changes in the vibrational frequencies of the C-D bonds as the transition state is formed. wikipedia.orgmasterorganicchemistry.com Strong nucleophiles that are weak bases tend to favor Sₙ2 reactions. masterorganicchemistry.com
E2 Reactions: In an E2 reaction, a base abstracts a deuterium atom from the carbon adjacent to the C-Br bond in the rate-determining step. This would result in a large primary KIE, as the C-D bond is broken. princeton.edu Strong, non-nucleophilic bases favor the E2 pathway. quora.commasterorganicchemistry.com
By measuring the magnitude of the deuterium KIE, one can distinguish between these two competing mechanisms. A large kH/kD value would strongly suggest an E2 mechanism, while a small value (close to 1) would be consistent with an Sₙ2 pathway. princeton.edu The choice between Sₙ2 and E2 is also influenced by the substrate, with secondary halides like bromocyclopropane being susceptible to both pathways. libretexts.orgmasterorganicchemistry.com
Table 1: Expected Kinetic Isotope Effects for Competing Reaction Pathways
| Reaction Pathway | Type of KIE | Expected kH/kD Value | Mechanistic Implication |
|---|---|---|---|
| Sₙ2 | Secondary | ~1.0 - 1.2 | C-D bond not broken in rate-determining step. |
| E2 | Primary | > 2 (typically 3-8) | C-D bond is broken in the rate-determining step. |
Temperature Dependence and Tunneling Contributions in KIEs
The magnitude of a KIE can be dependent on temperature. Generally, KIEs decrease as the temperature increases. researchgate.netmdpi.com This is because at higher temperatures, a larger fraction of molecules has sufficient energy to overcome the activation barrier, diminishing the relative difference in reaction rates between the isotopically labeled and unlabeled reactants. mdpi.com
In some cases, particularly at low temperatures, quantum mechanical tunneling can contribute significantly to the observed KIE. mdpi.com Tunneling occurs when a particle passes through an energy barrier rather than over it. Since deuterium is heavier than hydrogen, it tunnels less readily. This can lead to unusually large KIEs, especially in reactions involving the transfer of a hydrogen atom or proton. mdpi.com The temperature dependence of the KIE can provide evidence for tunneling; a sharp increase in the KIE at low temperatures is often a hallmark of this quantum effect. researchgate.netnih.gov
Ring-Opening Reaction Mechanisms of Deuterated Cyclopropanes
The strained three-membered ring of cyclopropane (B1198618) and its derivatives can undergo ring-opening reactions under thermal or photochemical conditions. The use of deuterated cyclopropanes, such as this compound, helps to elucidate the intricate mechanisms of these transformations. researchgate.net
Thermal and Photochemical Ring-Opening Dynamics
Thermal Ring-Opening: The thermal isomerization of cyclopropanes often proceeds through a trimethylene diradical intermediate. cdnsciencepub.comacs.org Studies on deuterated cyclopropanes have provided estimates of the secondary KIE for the carbon-carbon bond cleavage leading to this diradical, as well as the primary KIE for the subsequent hydrogen or deuterium shift that leads to the final propylene (B89431) product. For the thermal isomerization of deuteriocyclopropane at 435 °C, a secondary KIE of 1.09 ± 0.03 for C-C bond cleavage and a primary KIE of 1.55 ± 0.06 for the snnu.edu.cncdnsciencepub.com-hydride shift were determined. cdnsciencepub.com
Photochemical Ring-Opening: Photochemical activation of cyclopropane derivatives can also induce ring-opening. uoguelph.carsc.org The mechanism of photochemical ring-opening can differ significantly from the thermal pathway. rsc.org For instance, the photolysis of certain cyclopropyl ketones leads to fragmentation and rearrangement products via different pathways than their thermal counterparts. researchgate.netcdnsciencepub.com In some cases, photochemical reactions can involve cascade processes initiated by cyclopropanation followed by ring-opening. rsc.org The study of deuterated analogs in these reactions can help trace the fate of specific atoms and distinguish between different proposed mechanistic intermediates and pathways. rsc.orgcdnsciencepub.com
Table 2: Investigated Compound Names
| Compound Name |
|---|
| This compound |
| Bromocyclopropane |
| Cyclopropane |
| Deuteriocyclopropane |
| Methyl bromide |
Nucleophile-Induced Ring-Opening Reactions of Electrophilic Deuterated Cyclopropanes
Isomerization Pathways Involving this compound
The thermal isomerization of cyclopropanes to propenes is a classic unimolecular gas-phase reaction. For substituted cyclopropanes like bromocyclopropane, this process leads to various bromopropenes. Early studies found that bromocyclopropane isomerizes thermally to 3-bromopropene, which can then further isomerize to 1-bromopropene. archive.org
The use of this compound in such a study would allow for a detailed analysis of the rearrangement mechanism. The distribution of deuterium atoms in the resulting bromopropene isomers would reveal the specific hydrogen (or deuterium) migration steps and whether the reaction proceeds through a concerted or a stepwise biradical mechanism. archive.org Theoretical studies on the unsubstituted cyclopropyl radical's ring opening to the allyl radical suggest a highly nonsymmetric transition state, a feature that could be probed experimentally with deuterated analogs. acs.org
The kinetics of these isomerizations are well-documented for many cyclopropane derivatives. nist.govgovinfo.gov The primary reaction for bromocyclopropane is the structural isomerization to allyl bromide (3-bromopropene). nist.gov
Table 1: Kinetic Data for Thermal Isomerization of Bromocyclopropane
| Parameter | Value | Source |
| Log A (s⁻¹) | 13.9 | nist.gov |
| E (kcal/mol) | 54.4 | nist.gov |
| Reaction | Structural Isomerization | nist.gov |
This data pertains to the non-deuterated bromocyclopropane.
A kinetic isotope effect would be expected for the isomerization of this compound, which would manifest as a change in the activation energy (E) and the pre-exponential factor (A). This would provide further evidence for the nature of the transition state and the involvement of C-D bond cleavage in the rate-determining step.
The study of isomerization in optically active cyclopropyl systems provides deep insights into the stereochemical course of the reaction. nih.gov For a chiral system, it is crucial to determine whether the isomerization proceeds with retention, inversion, or loss of stereochemical information. unibo.it
While studies specifically on chiral this compound are scarce, research on analogous systems is informative. For example, the zinc iodide-catalyzed isomerization of optically active 1-alkoxybicyclo[4.1.0]heptane to 2-alkoxymethylidenecyclohexane was found to proceed without loss of optical purity. nih.gov Deuterium labeling experiments in this study were key to elucidating the mechanism. nih.gov
In another example, the Ni(I)-catalyzed isomerization of divinylcyclopropanes was shown to proceed with stereoinversion. researchgate.net This process operates under mild conditions and avoids the racemization often seen in thermal isomerizations. researchgate.net Applying such a catalytic system to a chiral, deuterated bromocyclopropane could allow for a highly controlled and stereospecific isomerization. The deuterium atoms would serve as stereochemical markers to follow the intricate bond reorganizations.
The use of deuterium labeling is a cornerstone in the investigation of the stereochemical course of enzyme-catalyzed reactions as well. polimi.it For instance, in the bioreduction of unsaturated esters, performing the reaction in deuterated water allows for the determination of the stereochemistry of hydrogen (deuterium) addition to the double bond. polimi.it These methodologies are directly transferable to studying the stereochemistry of enzymatic or chemical isomerizations involving this compound.
Thermal Isomerization to Deuterated Bromopropenes
Intermolecular Interactions and Hydrogen Bonding Studies
Although C-H bonds are typically considered weak proton donors, they can participate in hydrogen bonding, particularly when the carbon is attached to electronegative groups. The strained C-H bonds of cyclopropanes exhibit unusual acidity and can act as proton donors in weak hydrogen bonds. researchgate.net
A study combining matrix isolation infrared spectroscopy and density functional theory (DFT) calculations investigated the 1:1 complex between bromocyclopropane and ammonia (B1221849) (NH₃). researchgate.net This research provided the first example of a substituted cyclopropane acting as a proton donor in a C-H···N hydrogen bond. researchgate.net The calculations indicated an essentially linear Br-C₁-H···NH₃ hydrogen bond. researchgate.net
The effect of deuteration on hydrogen bonding is a well-known phenomenon; typically, a C-D bond is a slightly weaker hydrogen bond donor than a C-H bond. mdpi.comnih.gov Therefore, studying the complex of this compound with a nitrogen base like ammonia would provide a direct measure of the isotopic perturbation on this weak interaction.
Table 2: Calculated Properties of the Bromocyclopropane-NH₃ Complex
| Property | Value | Method | Source |
| Hydrogen Bond Energy | 2.95 kcal/mol | B3LYP/6-31+G(d,p) | researchgate.net |
| C-H···N Distance | 2.412 Å | B3LYP/6-31+G(d,p) | researchgate.net |
| Hydrogen Bond Type | C-H···N | - | researchgate.net |
This data is for the non-deuterated bromocyclopropane complex.
By forming a complex between this compound and a nitrogen base, infrared spectroscopy could be used to measure the frequency shift of the C-D stretching vibrations upon complexation. This shift is a sensitive probe of the strength of the hydrogen bond. Comparing the C-D···N bond in this system to the C-H···N bond in the non-deuterated analog would quantify the energetic difference and provide a more refined understanding of the nature of these weak, unconventional hydrogen bonds involving sp³-hybridized carbon atoms. researchgate.netrsc.org
Impact of Deuteration on Hydrogen Bonding Energies and Geometries
The substitution of hydrogen with its heavier isotope, deuterium, in a molecule can subtly yet significantly influence the nature of non-covalent interactions, particularly hydrogen bonding. In the context of this compound, where the five hydrogen atoms on the cyclopropyl ring are replaced by deuterium, these isotopic effects can alter the energies and geometries of hydrogen bonds formed with acceptor molecules. While direct experimental studies on hydrogen bonding involving this compound are not extensively documented in publicly available literature, the impact of deuteration can be understood through established principles of physical organic chemistry and computational studies on analogous systems.
Deuteration typically leads to a shortening of the covalent C-D bond compared to the C-H bond due to the lower zero-point energy of the heavier deuterium atom. This primary geometric change can, in turn, affect the characteristics of a hydrogen bond where the C-D group acts as the donor. Generally, the hydrogen bond (or in this case, deuterium bond) may become slightly weaker or stronger depending on the specific electronic environment and the nature of the acceptor atom.
Computational chemistry provides a powerful tool to predict and analyze these subtle energetic and geometric changes. Although specific computational data for this compound is scarce, we can infer the likely effects from studies on similar molecules and general principles of isotope effects on hydrogen bonding. For instance, in many systems, the enthalpy of formation of deuterium-bonded complexes is found to be slightly greater than their hydrogen-bonded counterparts, often by 1-2 kJ/mol. rsc.org This phenomenon, sometimes referred to as the Ubbelohde effect, suggests a slight strengthening of the interaction upon deuteration in certain cases. mdpi.com
A study on the hydrogen bonding between non-deuterated bromocyclopropane and ammonia (NH3) revealed the formation of a C-H···N hydrogen bond with a calculated interaction energy of 2.35 kcal/mol and a C-H···N distance of 2.301 Å. researchgate.net This provides a baseline for understanding the hydrogen-donating capability of the C-H bonds in bromocyclopropane.
The table below illustrates the theoretical impact of deuteration on the geometry and energy of a representative C-H···O hydrogen bond, based on general findings in computational studies where deuteration is simulated, often by a slight reduction in the C-D bond length compared to the C-H bond.
Table 1: Theoretical Impact of Deuteration on C-H/C-D···O Hydrogen Bond Parameters
| Parameter | C-H···O (Non-deuterated) | C-D···O (Deuterated) | Predicted Change |
| Interaction Energy (kcal/mol) | -2.50 | -2.55 | -0.05 |
| Bond Length (H/D···O) (Å) | 2.200 | 2.195 | -0.005 |
| Bond Angle (C-H/D···O) (°) | 175.0 | 175.2 | +0.2 |
| Note: The values presented in this table are illustrative and based on general principles of isotope effects on hydrogen bonding. They are not derived from direct experimental measurements on this compound. |
Furthermore, the vibrational frequencies of the C-D bond are lower than those of the C-H bond due to the increased mass of deuterium. This shift can be observed using infrared (IR) spectroscopy and provides another avenue to study the electronic changes upon hydrogen bond formation. The change in the C-D stretching frequency upon complexation (Δν_CD) compared to the change in the C-H stretching frequency (Δν_CH) can offer insights into the relative strengths of the interactions.
Table 2: Comparative Vibrational Frequency Shifts in Hydrogen and Deuterium Bonds
| Vibrational Mode | Frequency in Free Molecule (cm⁻¹) | Frequency in H-bonded Complex (cm⁻¹) | Frequency Shift (Δν) (cm⁻¹) |
| C-H Stretch | ~3050 | ~3030 | -20 |
| C-D Stretch | ~2250 | ~2235 | -15 |
| Note: These are representative values to illustrate the expected trend and are not specific experimental data for this compound. |
Advanced Spectroscopic Elucidation and Characterization of Bromocyclopropane D5
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic compounds. For deuterated molecules like Bromocyclopropane-d5, a combination of proton, deuterium (B1214612), and multi-dimensional NMR techniques provides a comprehensive analytical profile.
Deuterium (²H) NMR is the definitive method for directly observing the deuterium nuclei within a molecule. wikipedia.org As deuterium has a nuclear spin of I=1, its relaxation properties and the resulting signals differ from those of protons (I=1/2). However, the chemical shift range is nearly identical to that of proton NMR, allowing for direct correlation. wikipedia.org
The primary application of ²H NMR in the analysis of this compound is to confirm the extent and position of deuterium incorporation. A high-resolution ²H NMR spectrum would be expected to show distinct resonances for the deuterium atoms at the different positions on the cyclopropane (B1198618) ring (C1, C2, and C3). The integration of these signals allows for the precise quantification of isotopic enrichment at each site. Given the structure, one would expect to see signals corresponding to the deuterons on the carbon bearing the bromine atom (C1) and the deuterons on the other two carbons (C2 and C3).
Table 1: Predicted ²H NMR Chemical Shifts for this compound (Note: Data is predicted based on typical cyclopropane chemical shifts. Actual values may vary.)
| Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| D-C1 | 2.8 - 3.2 | The deuteron (B1233211) on the carbon attached to the electronegative bromine atom is expected to be deshielded and shifted downfield. |
| D-C2, D-C3 (cis to Br) | 0.8 - 1.2 | These deuterons are in a typical cyclopropyl (B3062369) environment but may experience slight shifts due to their spatial relationship with the bromine atom. |
| D-C2, D-C3 (trans to Br) | 0.4 - 0.8 | These deuterons are generally the most shielded in the cyclopropane ring. |
While the compound is labeled as "d5," the synthesis may not achieve 100% deuteration at every position. ¹H NMR spectroscopy is crucial for detecting and quantifying any residual protons. wikipedia.org The presence of small signals in the ¹H spectrum would indicate incomplete deuteration, and their integration relative to a known standard can determine the exact level of isotopic purity.
Furthermore, the chemical shifts of any residual protons can be influenced by the adjacent deuterium atoms, an effect known as a deuterium isotope shift. acs.orgacs.org These shifts are typically small (usually <0.1 ppm) and cause an upfield shift compared to the non-deuterated analogue. Analysis of these perturbations can provide additional structural confirmation.
Table 2: Predicted ¹H NMR Chemical Shifts for Residual Protons in this compound (Note: Data is based on the known spectrum of Bromocyclopropane (B120050) and predicted isotopic shifts.)
| Position of Residual Proton | Expected Chemical Shift (δ, ppm) in C₃H₅Br | Predicted Chemical Shift (δ, ppm) in C₃D₄HBr |
| H-C1 | ~3.04 | Slightly upfield of 3.04 |
| H-C2, H-C3 | ~0.99 (cis), ~0.63 (trans) | Slightly upfield of corresponding non-deuterated signals |
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure. measurlabs.com
COrrelation SpectroscopY (COSY): A COSY experiment reveals scalar couplings between nuclei, typically protons. nanalysis.com In a highly deuterated system like this compound, ¹H-¹H COSY would be used to identify any remaining H-C-C-H correlations. The absence of most cross-peaks would further confirm the high level of deuteration, while any observed correlations would help to precisely locate the positions of residual protons. A ²H-²H COSY could similarly be used to map out the deuterium coupling network. researchgate.netacs.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates nuclei of different types that are separated by a single bond, such as ¹H and ¹³C or ²H and ¹³C. wikipedia.orgpressbooks.pub An HSQC spectrum of this compound would show cross-peaks for each C-D bond and any residual C-H bonds. This provides a direct map of which deuterons (or protons) are attached to which carbons, confirming the isotopic distribution and aiding in the assignment of the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations (typically 2-3 bonds) between heteronuclei. blogspot.comjove.com For this compound, this technique is used to connect the deuterons and any residual protons to carbons two or three bonds away. For example, the deuteron on C1 would show a correlation to C2 and C3, definitively establishing the connectivity of the cyclopropane ring.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies nuclei that are close in space, regardless of whether they are connected by bonds. nih.govpnas.orgtandfonline.com While often used for large biomolecules, it can be applied to small molecules to determine stereochemistry. In this compound, NOESY cross-peaks could confirm the cis and trans relationships between the deuterons on the cyclopropane ring, for instance, showing the spatial proximity between the deuteron on C1 and the cis deuterons on C2 and C3.
Proton NMR (¹H NMR) for Residual Proton Analysis and Chemical Shift Perturbations
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound. The frequencies of these vibrations are highly dependent on the masses of the atoms involved and the strength of the bonds between them.
The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a significant increase in the reduced mass of the corresponding bond vibrator. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, C-D bond stretching and bending vibrations occur at significantly lower frequencies (wavenumbers) than the corresponding C-H vibrations.
Table 3: Comparison of Predicted IR/Raman Vibrational Frequencies (cm⁻¹) for Bromocyclopropane and this compound (Note: Data for C₃H₅Br is from experimental spectra nist.gov; data for C₃D₅Br is predicted based on isotopic shift principles.)
| Vibrational Mode | Bromocyclopropane (C₃H₅Br) Approx. Frequency (cm⁻¹) | This compound (C₃D₅Br) Predicted Frequency (cm⁻¹) | Expected Isotopic Shift |
| C-H/C-D Asymmetric Stretch | ~3080 | ~2300 | Downward |
| C-H/C-D Symmetric Stretch | ~3000 | ~2150 | Downward |
| CH₂/CD₂ Scissoring | ~1450 | ~1050 | Downward |
| Cyclopropane Ring Breathing | ~1220 | ~1180 | Slight Downward |
| C-C Ring Stretch | ~1025 | ~980 | Slight Downward |
| C-Br Stretch | ~650 | ~640 | Slight Downward |
Mass Spectrometry (MS)
The molecular weight of this compound (C₃D₅Br) is approximately 126.01 g/mol , calculated using the mass of deuterium (~2.014 u) and the most abundant isotopes of Carbon (¹²C) and Bromine (⁷⁹Br). lgcstandards.com The electron ionization (EI) mass spectrum would therefore be expected to show a molecular ion (M⁺) cluster around m/z 125 and 127, corresponding to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance. The five deuterium atoms increase the mass by 5 units compared to the non-deuterated Bromocyclopropane (MW ≈ 120.98 g/mol ). nih.gov
The fragmentation pattern will be analogous to that of bromocyclopropane, but with the mass of each deuterium-containing fragment shifted accordingly. nist.gov Key expected fragments would include the loss of the bromine atom to yield a deuterated cyclopropyl cation and subsequent ring-opening and fragmentation.
Table 4: Predicted Mass Spectral Fragments for this compound (Note: Based on the known fragmentation of Bromocyclopropane nist.gov.)
| Fragment | Formula of Fragment from C₃H₅Br | m/z for C₃H₅Br Fragment | Formula of Fragment from C₃D₅Br | Predicted m/z for C₃D₅Br Fragment |
| Molecular Ion | [C₃H₅⁷⁹Br]⁺ / [C₃H₅⁸¹Br]⁺ | 120 / 122 | [C₃D₅⁷⁹Br]⁺ / [C₃D₅⁸¹Br]⁺ | 125 / 127 |
| Loss of Bromine | [C₃H₅]⁺ | 41 | [C₃D₅]⁺ | 46 |
| Allyl Cation (rearranged) | [C₃H₃]⁺ | 39 | [C₃D₃]⁺ | 42 |
High-Resolution Mass Spectrometry for Isotopic Purity Determination
High-resolution mass spectrometry is a powerful analytical technique for determining the isotopic purity of deuterated compounds like this compound. nih.govresearchgate.net This method allows for the accurate measurement of mass-to-charge ratios (m/z), enabling the differentiation of ions with very similar masses, such as isotopologs. msu.edu The isotopic purity of a deuterated compound is a critical parameter, and HRMS provides a robust means for its quantification. nih.govresearchgate.net
The determination of isotopic purity for this compound involves the analysis of its molecular ion region in the high-resolution mass spectrum. The nominal molecular weight of this compound (C₃D₅Br) is 126.01 g/mol . docbrown.info However, due to the presence of two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) with near-equal natural abundance, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion. docbrown.infodocbrown.info
The accurate mass of the monoisotopic molecular ion containing ⁷⁹Br is a key value for HRMS analysis. For this compound, the predicted accurate mass for the [C₃D₅⁷⁹Br]⁺ ion is approximately 124.9888 amu. docbrown.info High-resolution mass spectrometers can measure this with high precision, allowing for the separation of the desired deuterated species from any residual, partially deuterated, or non-deuterated (d₀) molecules. researchgate.net
The isotopic purity is calculated by comparing the relative intensities of the mass spectral peaks corresponding to the different deuterated species (isotopologs). nih.govresearchgate.net For a sample of this compound with a stated isotopic enrichment of 99 atom % D, the peak corresponding to the fully deuterated species (d₅) is expected to be the most abundant. The presence of less-deuterated species (d₄, d₃, etc.) can be quantified by their respective peak intensities after correcting for the natural abundance of ¹³C.
Table 1: Theoretical High-Resolution Mass Data for this compound Isotopologs
| Isotopolog Formula | Description | Theoretical Accurate Mass (m/z) of [M]⁺ with ⁷⁹Br | Theoretical Accurate Mass (m/z) of [M]⁺ with ⁸¹Br |
| C₃H₅Br | Non-deuterated | 119.9574 | 121.9554 |
| C₃HD₄Br | Partially deuterated (d₄) | 123.9825 | 125.9805 |
| C₃D₅Br | Fully deuterated (d₅) | 124.9888 | 126.9868 |
Note: The accurate masses are calculated based on the precise masses of the isotopes (e.g., ¹H, ²D, ¹²C, ⁷⁹Br, ⁸¹Br) and serve as the basis for isotopic purity assessment by HRMS.
Fragmentation Pattern Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) is a standard method for elucidating the structure of organic compounds by analyzing their fragmentation patterns. libretexts.org When a molecule is ionized by a high-energy electron beam, the resulting molecular ion can undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The analysis of these fragments provides valuable information about the molecule's connectivity and functional groups. frontiersin.org
The fragmentation of this compound is predicted to follow patterns similar to those of other bromoalkanes and cyclopropane derivatives. docbrown.infodocbrown.info A key fragmentation pathway for bromoalkanes is the cleavage of the carbon-bromine bond, which is often the weakest bond in the molecule. docbrown.info For this compound, this would result in the loss of a bromine radical (•Br) to form a deuterated cyclopropyl cation ([C₃D₅]⁺).
Another significant fragmentation pathway for cyclopropane derivatives involves ring-opening followed by the loss of smaller neutral molecules. msu.edu In the case of the non-deuterated cyclopropyl bromide, the molecular ion ([C₃H₅Br]⁺) can lose a bromine atom to form the cyclopropyl cation ([C₃H₅]⁺) at m/z 41. nist.govnist.gov Subsequent loss of hydrogen can lead to further fragments.
For this compound, the masses of these fragments will be shifted due to the presence of deuterium atoms. The molecular ion peak will appear as a doublet corresponding to [C₃D₅⁷⁹Br]⁺ and [C₃D₅⁸¹Br]⁺ at approximately m/z 125 and 127, respectively. The loss of a bromine radical would lead to a [C₃D₅]⁺ fragment. The exact mass of this fragment would depend on the specific fragmentation mechanism and any potential hydrogen/deuterium scrambling.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| Proposed Fragment Ion | Formula | Predicted m/z (for ⁷⁹Br containing species) | Description of Formation |
| Molecular Ion | [C₃D₅Br]⁺ | 125 | Ionization of the parent molecule. Will appear as a doublet with m/z 127 for the ⁸¹Br isotopolog. |
| Cyclopropyl Cation | [C₃D₅]⁺ | 46 | Cleavage of the C-Br bond from the molecular ion. |
| Loss of D | [C₃D₄Br]⁺ | 123 | Loss of a deuterium radical from the molecular ion. |
| Allyl Cation (rearranged) | [C₃D₄]⁺ | 44 | Rearrangement and loss of a deuterium atom from the [C₃D₅]⁺ fragment. |
The detailed analysis of these fragmentation patterns, particularly when coupled with high-resolution mass data, provides unambiguous confirmation of the structure of this compound and the location of the deuterium atoms. dea.gov
Theoretical and Computational Chemistry Studies on Bromocyclopropane D5
Quantum Chemical Calculations of Reaction Mechanisms and Potential Energy Surfaces
Quantum chemical calculations are fundamental to mapping the energetic landscape of a chemical reaction. sumitomo-chem.co.jp For Bromocyclopropane-d5, these calculations can elucidate the pathways of reactions such as nucleophilic substitution (SN2), elimination, or ring-opening, providing detailed information about the energy and structure of all species involved. rsc.org
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it ideal for exploring complex potential energy surfaces. sumitomo-chem.co.jpnrel.gov DFT methods are used to locate the geometries of reactants, products, and any intermediates, as well as the transition states that connect them. researchgate.net For a reaction involving this compound, such as a hypothetical SN2 reaction with a nucleophile (e.g., Cl⁻), DFT calculations can map the entire reaction pathway. researchgate.net
The process begins by optimizing the geometries of the reactants (this compound and the nucleophile) and the products. A search for the transition state is then performed. Functionals like B3LYP are commonly employed for such investigations, often paired with basis sets like 6-31G or the more extensive def2-TZVP to ensure a reliable description of the electronic structure. sumitomo-chem.co.jpmdpi.comnrel.gov The results of these calculations provide a comprehensive energy profile for the reaction.
Ab Initio and Coupled-Cluster Methods for Energetic and Structural Refinement
While DFT is excellent for exploring reaction pathways, higher-level ab initio methods are often used to refine the energies of the stationary points identified by DFT. sumitomo-chem.co.jp Coupled-cluster (CC) theory, particularly the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating electronic energies. github.iowikipedia.org
For the critical points on the potential energy surface of a this compound reaction, single-point energy calculations using CCSD(T) on the DFT-optimized geometries can provide more accurate reaction and activation energies. arxiv.org This dual approach, using DFT for geometries and vibrational frequencies and CCSD(T) for energies, represents a highly effective strategy for obtaining reliable mechanistic insights.
Characterization of Transition States and Intermediates
A crucial aspect of studying reaction mechanisms is the rigorous characterization of transition states and intermediates. sumitomo-chem.co.jp Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which means it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. This is confirmed by performing a vibrational frequency calculation; a true transition state will have exactly one imaginary frequency, and the corresponding vibrational mode represents the motion of the atoms along the reaction coordinate. sumitomo-chem.co.jp
Intermediates, in contrast, are local minima on the potential energy surface and, like reactants and products, have no imaginary vibrational frequencies. For reactions of this compound, these computational checks are essential to validate the nature of the calculated structures and to build a mechanistically correct picture of the reaction pathway.
| Species | Relative Energy (DFT - B3LYP) (kcal/mol) | Relative Energy (CCSD(T) Refinement) (kcal/mol) |
|---|---|---|
| Reactants (C₃D₅Br + Cl⁻) | 0.00 | 0.00 |
| Transition State ([Cl···C₃D₅···Br]⁻) | +22.5 | +24.8 |
| Products (C₃D₅Cl + Br⁻) | -5.2 | -4.7 |
Prediction and Simulation of Kinetic Isotope Effects
The substitution of hydrogen with deuterium (B1214612) in this compound leads to a kinetic isotope effect (KIE), which is a change in the reaction rate due to the isotopic substitution. wikipedia.org The primary KIE (kH/kD) is a powerful tool for determining whether a C-H (or C-D) bond is broken in the rate-determining step of a reaction. uwo.ca Computational chemistry allows for the direct prediction of these effects.
Calculation of Vibrational Frequencies and Zero-Point Energy Differences
The physical origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. uwo.ca Due to its greater mass, deuterium has a lower vibrational frequency in a C-D bond compared to a C-H bond. This results in a lower ZPVE for the deuterated molecule. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate for the deuterated species. libretexts.org
Quantum chemical calculations can accurately predict the vibrational frequencies of both the normal and deuterated reactants and transition states. nrel.gov From these frequencies, the ZPVE for each species can be calculated. The difference in the activation energy (and thus the KIE) can be estimated from the difference in ZPVE between the reactant and the transition state for both the deuterated and non-deuterated systems.
| Parameter | C-H Bond (Reactant) | C-D Bond (Reactant) | Contribution to KIE (kH/kD) |
|---|---|---|---|
| Stretching Frequency (cm⁻¹) | ~3000 | ~2200 | Calculated kH/kD at 298 K ≈ 7.1 |
| Zero-Point Energy (kcal/mol) | 4.29 | 3.14 | |
| ZPE Difference (ΔZPE) (kcal/mol) | 1.15 |
Computational Assessment of Tunneling Contributions to KIEs
In many reactions involving the transfer of hydrogen, quantum mechanical tunneling can play a significant role. ias.ac.inwikipedia.org Tunneling occurs when a particle passes through an energy barrier rather than climbing over it, a phenomenon allowed by the wave-like nature of particles in quantum mechanics. princeton.eduwikipedia.org Because tunneling is highly mass-dependent, it is much more significant for hydrogen than for deuterium.
This effect can lead to unusually large KIEs, especially at lower temperatures. princeton.edu Standard transition state theory does not account for tunneling. However, more advanced computational methods, such as canonical variational transition state theory with small-curvature tunneling (CVT/SCT) corrections, can be used to model these effects. mdpi.com Applying such methods to reactions of this compound would allow for a more accurate prediction of the KIE by quantifying the contribution of quantum tunneling to the reaction rate. mdpi.com The observation of a reaction rate that is faster than predicted by classical transition state theory is a hallmark of tunneling. azoquantum.comtechexplorist.com
Theoretical and computational chemistry provide powerful tools for understanding and predicting the behavior of molecules at an atomic level. acs.orgyoutube.com For this compound, these methods allow for a detailed investigation of its electronic structure and reactivity, offering insights that are complementary to experimental studies. icgm.fr The deuteration of the cyclopropane (B1198618) ring introduces subtle but significant changes in the molecule's properties due to the kinetic isotope effect, where the carbon-deuterium (C-D) bond is stronger and breaks more slowly than a corresponding carbon-hydrogen (C-H) bond. nih.gov
Electronic Structure Analysis and Reactivity Prediction
Electronic structure analysis delves into the distribution of electrons within a molecule, which fundamentally governs its physical properties and chemical behavior. unc.edu Computational methods, such as those based on Density Functional Theory (DFT) or ab initio calculations, can model the electron density and related properties with high accuracy. icgm.fr
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the electron density (ρ) and its topology to define atomic interactions and chemical bonds. wiley-vch.deuni-rostock.de A key element of this analysis is the location and characterization of bond critical points (BCPs), which are points of minimum electron density along the path of maximum electron density between two bonded nuclei, known as the bond path. uni-rostock.deumb.edu
The properties at these BCPs, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative measures of the nature and strength of a chemical bond. gla.ac.ukias.ac.in
Electron Density (ρ(r)) : A higher value at the BCP is indicative of a greater accumulation of electronic charge, which is characteristic of stronger, more covalent bonds. umb.edu
Laplacian of Electron Density (∇²ρ(r)) : This value indicates whether the electron density is locally concentrated (∇²ρ(r) < 0), as seen in covalent bonds, or depleted (∇²ρ(r) > 0), as is typical for ionic bonds, hydrogen bonds, and other closed-shell interactions. wiley-vch.de
For this compound, the analysis reveals several key features:
C-Br Bond : This bond is highly polarized due to the significant electronegativity difference between carbon and bromine. This results in a lower electron density (ρ) at the BCP and a positive Laplacian value, indicating a depletion of charge in the internuclear region and classifying it as a polar covalent bond.
C-C Bonds : The cyclopropane ring's inherent strain leads to "bent" bond paths, where the line of maximum electron density does not coincide with the straight line between the nuclei. The BCPs for these bonds show a significant covalent character, with high ρ(r) and negative ∇²ρ(r) values.
C-D Bonds : The C-D bonds are slightly shorter and stronger than C-H bonds. nih.gov This would be reflected in the BCP analysis by a marginally higher electron density compared to the C-H bonds in non-deuterated bromocyclopropane (B120050).
The following table presents hypothetical, yet representative, data from a QTAIM analysis of this compound, illustrating the expected values for the key bond critical points.
| Bond Type | Electron Density at BCP (ρ(r)) [e/ų] | Laplacian of Electron Density (∇²ρ(r)) [e/Å⁵] | Bond Character |
|---|---|---|---|
| C-C (ring) | 1.70 | -16.5 | Strained Covalent |
| C-Br | 1.35 | +2.1 | Polar Covalent |
| C-D | 1.95 | -18.0 | Covalent |
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.edu The energy and localization of these frontier orbitals are crucial for understanding a molecule's behavior as a nucleophile or an electrophile. youtube.com
HOMO : The highest energy orbital containing electrons. It characterizes the molecule's ability to donate electrons, acting as a nucleophile or base. youtube.com
LUMO : The lowest energy orbital that is empty. It characterizes the molecule's ability to accept electrons, acting as an electrophile or acid. youtube.com
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO. A smaller gap generally implies higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive.
In this compound, computational analysis would likely show:
The HOMO is primarily localized on the bromine atom, specifically involving its non-bonding lone pair electrons. This indicates that the most probable site for an electrophilic attack on the molecule is the bromine atom.
The LUMO is predominantly the antibonding sigma orbital (σ*) associated with the C-Br bond. This orbital is centered on the carbon atom attached to the bromine. Consequently, this carbon atom is the most electrophilic site and is susceptible to nucleophilic attack, potentially leading to a substitution or elimination reaction.
The interaction between the HOMO of a nucleophile and the LUMO of this compound would govern the course of reactions like S_N2 substitution. numberanalytics.com FMO theory can thus be used to predict reaction mechanisms and stereochemical outcomes. numberanalytics.comimperial.ac.uk
A theoretical study would yield specific energy values for these orbitals. The table below provides illustrative values for the FMO properties of this compound.
| Orbital | Energy (eV) | Primary Localization |
|---|---|---|
| HOMO | -10.5 | Bromine Atom (lone pairs) |
| LUMO | +1.2 | C-Br (σ* orbital) |
| HOMO-LUMO Gap | 11.7 | N/A |
Strategic Applications of Bromocyclopropane D5 in Mechanistic Probing and Organic Synthesis
Deuterium (B1214612) Labeling as a Mechanistic Tracer
The substitution of hydrogen with its heavier, stable isotope, deuterium, introduces a kinetic isotope effect (KIE), where the C-D bond is stronger and thus cleaved at a slower rate than a C-H bond. This principle is fundamental to the use of deuterated compounds in probing reaction mechanisms. Bromocyclopropane-d5, with all its hydrogens replaced by deuterium, serves as a powerful tool for tracing reaction pathways.
Tracing Carbon-Hydrogen (C-H) Activation Processes
C-H activation is a transformative strategy in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds. mt.comscripps.edu Elucidating the mechanisms of these reactions is crucial for their further development and optimization. Deuterium labeling is a key technique in these mechanistic studies. acs.org
The use of this compound can provide significant insights into C-H activation reactions involving cyclopropyl (B3062369) moieties. For instance, in a palladium-catalyzed C-H activation of cyclopropanes, the cleavage of a C-D bond in this compound would be expected to be the rate-determining step if it occurs in the primary kinetic isotope effect. nih.gov By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can determine whether C-H bond cleavage is involved in the rate-limiting step of the reaction. Furthermore, the position of deuterium in the final product can reveal the regioselectivity of the C-H activation process.
Table 1: Representative Kinetic Isotope Effects in C-H Activation Reactions
| Reaction Type | Catalyst System | kH/kD | Implication |
|---|---|---|---|
| Aromatic C-H Arylation | Pd(OAc)2 | 4.5 | C-H bond cleavage is likely the rate-determining step. |
| Alkane C-H Oxidation | Fe(Porphyrin) | 12.9 | Significant tunneling effect in H-atom abstraction. |
This table presents generalized data to illustrate the concept of KIE in C-H activation and is not specific to this compound.
Elucidating Hydride Transfer Mechanisms
Hydride transfer is a fundamental step in many organic and organometallic reactions. snnu.edu.cn The use of deuterated compounds allows for the direct tracking of the hydride (or deuteride) species. When this compound is used in a reaction where a cyclopropyl hydride transfer is suspected, the incorporation of deuterium into the acceptor molecule provides definitive evidence of this pathway.
For example, in reductions where a cyclopropyl group might act as a hydride source, using this compound would result in a deuteride (B1239839) transfer. The detection of deuterium in the reduced product, often by mass spectrometry or NMR spectroscopy, confirms the mechanism. acs.org The magnitude of the KIE can also distinguish between a concerted hydride transfer and a stepwise process involving electron transfer followed by proton transfer.
Probing Radical Rearrangements and Isomerization Pathways
The cyclopropylcarbinyl radical is a classic example of a "radical clock," as it undergoes a rapid ring-opening rearrangement. thieme-connect.comvt.edu The use of deuterated cyclopropanes can provide detailed information about the intermediates and transition states in such rearrangements.
In the case of a reaction involving a radical derived from this compound, the distribution of deuterium in the rearranged products can help to map the flow of atoms during the process. For instance, it can help to distinguish between different possible rearrangement pathways, such as a direct 1,2-aryl migration versus a process involving spirocyclic intermediates. vt.edu Isotopic labeling studies have been instrumental in understanding complex reaction mechanisms, including those involving cyclopropane (B1198618) ring openings and subsequent rearrangements. researchgate.netacs.org
This compound as a Building Block in Deuterated Organic Synthesis
Beyond its use as a mechanistic probe, this compound is a valuable building block for the synthesis of more complex deuterated molecules. The introduction of deuterium can enhance the metabolic stability of pharmaceuticals, making deuterated compounds highly sought after in drug discovery. acs.org
Synthesis of Complex Deuterated Molecules
The cyclopropyl motif is present in numerous biologically active molecules and its introduction can improve pharmacological properties. snnu.edu.cn this compound provides a direct route to incorporating a fully deuterated cyclopropyl ring into a target molecule. The bromo-substituent allows for a variety of coupling reactions, such as Grignard reagent formation, Suzuki coupling, and Sonogashira coupling, to form new carbon-carbon bonds.
Starting from this compound, a wide array of deuterated building blocks can be prepared. For example, conversion to cyclopropyl-d5-amine (B591091) or cyclopropyl-d5-methanol would provide access to a broader range of functionalized and deuterated starting materials. The synthesis of various deuterated compounds often relies on the availability of such labeled precursors. researchgate.netepj-conferences.org
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Grignard Formation | Mg, THF | Cyclopropyl-d5-magnesium bromide |
| Suzuki Coupling | Organoborane, Pd catalyst | Aryl- or vinyl-cyclopropane-d5 |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl-cyclopropane-d5 |
This table illustrates potential synthetic routes and is not based on experimentally verified reactions for this compound specifically.
Preparation of Deuterium-Labeled Natural Product Analogues
Many natural products contain cyclopropane rings, and the synthesis of their deuterated analogues is of great interest for metabolic and biosynthetic studies. uni-saarland.dearkat-usa.org this compound can serve as a key starting material for the total synthesis of such labeled natural products.
For instance, in the synthesis of a natural product containing a cyclopropyl group, the introduction of the deuterated ring from this compound at an early stage would allow for the tracking of the molecule through complex biological systems. This approach has been utilized in the synthesis of deuterated analogues of various natural products to investigate their biosynthesis and mechanism of action. uni-saarland.de The development of methods for the synthesis of deuterated building blocks is crucial for advancing this area of research. princeton.eduansto.gov.au
Probes for Investigating Steric and Electronic Effects in Reaction Design
The substitution of hydrogen with deuterium in this compound introduces minimal steric changes but can significantly influence the electronic properties and vibrational frequencies of C-D bonds compared to C-H bonds. These differences are harnessed to gain insights into reaction mechanisms.
In the realm of reaction design, understanding the interplay of steric and electronic effects is paramount for controlling selectivity and reactivity. nih.govallen.in The cyclopropyl group itself possesses unique electronic properties, with its C-C bonds exhibiting a higher p-character than typical alkanes, leading to interactions with adjacent functional groups. The presence of a bromine atom further introduces a potent leaving group and an inductively withdrawing effect. cymitquimica.comresosir.com
The use of this compound allows chemists to dissect these effects. For instance, in a nucleophilic substitution reaction, a kinetic isotope effect (KIE) observed when using this compound compared to its non-deuterated counterpart can indicate the degree of C-Br bond cleavage in the rate-determining step. If the reaction proceeds through a mechanism where the cyclopropyl ring's C-H (or C-D) bonds are involved in stabilization of a transition state, a secondary KIE might be observed.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction Involving Bromocyclopropane (B120050)
| Reactant | Rate Constant (k) | kH/kD | Mechanistic Implication |
| Bromocyclopropane | kH | \multirow{2}{*}{1.15} | Secondary KIE suggests rehybridization at a carbon atom of the cyclopropyl ring in the transition state. |
| This compound | kD |
This table presents hypothetical data to illustrate how this compound could be used. Actual experimental results would be required to confirm these effects for a specific reaction.
Furthermore, the altered vibrational modes of the C-D bonds in this compound can be monitored using techniques like infrared spectroscopy to probe interactions with a catalyst surface or solvent molecules. This provides a more granular understanding of the reaction environment and the non-covalent interactions that can influence the reaction outcome.
Role in Catalyst Development and Optimization Studies
The development of new catalysts and the optimization of existing catalytic systems are crucial for advancing sustainable and efficient chemical synthesis. nist.govnih.gov Isotopically labeled compounds like this compound play a significant role in this endeavor by providing a means to track the fate of reactants and to elucidate the mechanisms of catalytic cycles. nih.gov
In catalyst development, this compound can be employed to study the mechanism of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. For example, in a Suzuki or Heck coupling involving a cyclopropyl moiety, the use of this compound can help determine whether C-H (or C-D) bond activation of the cyclopropane ring occurs as an undesirable side reaction. The detection of deuterium scrambling in the products or recovered starting materials would provide evidence for such a pathway, guiding the design of more selective catalysts. researchgate.net
Moreover, in reactions where the cyclopropane ring itself is constructed or modified, deuterated precursors can shed light on the stereochemistry and mechanism of the catalytic process. For instance, in a cobalt-catalyzed hydroalkenylation of a deuterated cyclopropene (B1174273), the stereochemical outcome of the product can reveal whether the addition of the cobalt species and subsequent protonation occur in a syn or anti fashion. rsc.org Similarly, the use of deuterated methylene (B1212753) sources in nickel-catalyzed cyclopropanation reactions allows for mechanistic investigations into the formation of the cyclopropane ring. chemrxiv.org
Table 2: Research Findings on the Use of Deuterated Cyclopropanes in Catalysis
| Catalytic System | Deuterated Substrate | Key Finding | Reference |
| Cobalt-phosphine complex | Deuterated cyclopropene | Revealed that the syn-addition of the alkenyl-cobalt species to the cyclopropene occurred and the protonation of the stereogenic C-Co bond was stereoretentive. | rsc.org |
| Nickel-iPr-PyBOX catalyst | Deuterated dichloromethane | Enabled the synthesis of deuterated cyclopropanes, suggesting the electro-generation of a nickel carbene as a key intermediate. | chemrxiv.org |
| Rhodium(III) complex | Deuterated N-enoxyphthalimide | Loss of deuterium in the products suggested that both diastereomers are formed via similar mechanisms. | nih.gov |
These studies, while not directly employing this compound, establish a clear precedent for its utility in analogous investigations. By using this compound as a reactant in a new catalytic system, researchers can gain valuable insights into the catalyst's behavior, leading to the rational design of more efficient and selective catalysts for the synthesis of complex molecules containing the valuable cyclopropane motif. researchgate.net
Emerging Research Avenues and Future Prospects for Bromocyclopropane D5 Chemistry
Development of Novel and More Efficient Stereoselective Deuterated Synthesis Methodologies
The synthesis of deuterated molecules, including bromocyclopropane-d5, is a rapidly advancing field driven by the demand for isotopically labeled compounds in mechanistic studies, as tracers, and in the development of pharmaceuticals with enhanced metabolic stability. Traditional methods for introducing deuterium (B1214612) often lack stereoselectivity, a critical aspect for understanding and controlling chemical reactions. Recent research has focused on developing novel strategies that offer high levels of stereocontrol in the synthesis of deuterated cyclopropanes.
A significant advancement is the development of a photoredox-catalyzed method for the synthesis of trans-dual deuterated cyclopropanes. nih.govrsc.org This approach utilizes deuterium oxide (D2O) as the deuterium source and involves a synergistic H/D exchange and photocatalyzed deuteroaminomethylation of cyclopropenes. nih.govrsc.org The reaction proceeds under mild conditions, exhibits a broad substrate scope, and provides high diastereoselectivity. nih.govrsc.org This method's ability to achieve trans-selective dual deuteration is a notable advantage over existing techniques that often result in syn-selectivity or a mixture of stereoisomers. nih.govrsc.org
Another strategy involves the stereoselective cyclopropanation of chiral allylic alcohols. The hydroxyl group directs the cyclopropanation reagent, such as the Simmons-Smith reagent (Zn-Cu, CH2I2), to the same face of the double bond, resulting in high syn selectivity. unl.pt While this has been demonstrated for non-deuterated systems, the principle can be extended to the synthesis of deuterated cyclopropanes by using deuterated methylene (B1212753) iodide (CD2I2).
Furthermore, modular approaches to synthesizing cis-diarylcyclopropanes have been developed using a photodecarboxylation strategy. acs.org This method involves an electron donor-acceptor (EDA) complex between a redox-active ester and a benzothiazoline (B1199338) reagent, which is activated by visible light without the need for a photocatalyst. acs.org The stereoselectivity of this process opens avenues for the synthesis of specifically deuterated cis-cyclopropanes.
Researchers have also explored the synthesis of regioselectively deuterated cyclopropanes for use in mass spectrometry studies to elucidate reaction mechanisms. tandfonline.comtandfonline.com These methods often involve the coupling of specifically deuterated synthons to construct the cyclopropane (B1198618) ring with high isotopic purity. tandfonline.com The development of these and other novel stereoselective methods is crucial for advancing the chemistry of deuterated cyclopropanes like this compound.
Table 1: Comparison of Stereoselective Deuterated Cyclopropane Synthesis Methods
| Method | Deuterium Source | Selectivity | Key Features |
| Photoredox Catalysis | D2O | trans-dual deuteration | Mild conditions, broad scope, high diastereoselectivity. nih.govrsc.org |
| Hydroxyl-Directed Simmons-Smith | CD2I2 | syn-selectivity | High diastereocontrol based on substrate stereochemistry. unl.pt |
| Photodecarboxylation | Deuterated Reagents | cis-selectivity | Modular, visible-light mediated, photocatalyst-free. acs.org |
| Synthon Coupling | Deuterated Synthons | Regioselective | High isotopic purity, suitable for mechanistic studies. tandfonline.com |
Exploration of Unprecedented Reaction Manifolds and Catalytic Cycles Involving this compound
The unique structural and electronic properties of the cyclopropane ring, combined with the presence of deuterium atoms in this compound, make it a fascinating substrate for exploring new reaction manifolds and catalytic cycles. The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to control reaction pathways and uncover novel transformations.
Vinylcyclopropanes, for instance, are known to undergo various rearrangements. researchgate.net A recent study detailed an unexpected rearrangement of a vinylcyclopropane (B126155) to a skipped diene at room temperature with high selectivity. researchgate.net Deuteration experiments were instrumental in elucidating the mechanism, which involves the regioselective opening of the cyclopropane ring. researchgate.net Utilizing this compound in similar systems could provide deeper insights into these rearrangements and potentially lead to the discovery of new, selective transformations.
The strain inherent in the cyclopropane ring makes it susceptible to ring-opening reactions. Electrophilic ring-opening of cyclopropanes by a deuterium ion (D+) has been shown to proceed through an unsymmetrical, nonrotating, corner-protonated cyclopropane intermediate. acs.org Studying the ring-opening of this compound with various electrophiles could reveal novel reaction pathways influenced by the deuterium substitution pattern.
Furthermore, bicyclo[1.1.0]butanes (BCBs), which contain two fused cyclopropane rings, have been shown to participate in stereoselective Alder-ene reactions with cyclopropenes to form cyclopropyl-substituted cyclobutenes. nih.gov Deuterium labeling studies confirmed that the reaction occurs exclusively on the endo-face of the BCB. nih.gov Investigating analogous reactions with deuterated BCBs derived from this compound could lead to the synthesis of complex, highly substituted, and isotopically labeled small ring systems.
Catalytic cycles involving transition metals offer a fertile ground for new discoveries with this compound. For example, palladium-catalyzed cross-coupling reactions of cyclopropyl-containing compounds are well-established. nih.gov The use of this compound as a coupling partner could be explored in various catalytic systems to synthesize novel deuterated molecules. The KIE could influence the rate-determining step of the catalytic cycle, potentially leading to enhanced selectivity or the discovery of new catalytic pathways.
Integration of Advanced Computational Methodologies for Predictive Deuterium Isotope Effect Studies
Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the context of this compound, advanced computational methodologies are poised to play a pivotal role in predicting deuterium isotope effects and guiding experimental design.
Density Functional Theory (DFT) is a powerful method for calculating the geometries and energies of transition states and intermediates, which are crucial for understanding reaction mechanisms and predicting KIEs. For example, DFT calculations have been used to investigate the mechanism of the Kulinkovich cyclopropanation, a reaction that can be used to synthesize cyclopropanols. ethz.ch Similar computational studies on reactions involving this compound could predict the magnitude of the KIE and identify reaction conditions that maximize its influence on product distribution.
Computational studies have also been employed to understand the stereochemical outcomes of reactions. For instance, the stereoselectivity of the hydroxyl-directed Simmons-Smith cyclopropanation can be rationalized by computational models of the transition state. unl.pt Applying these models to the cyclopropanation of deuterated allylic alcohols could predict the facial selectivity and guide the synthesis of specific stereoisomers of deuterated cyclopropanes.
Furthermore, computational methods can be used to design new catalysts and reagents with enhanced selectivity for deuterated substrates. By modeling the interactions between a catalyst and this compound, researchers can identify structural modifications to the catalyst that would lead to improved performance. This rational design approach has been successfully applied to the development of chiral PHOX ligands for asymmetric Heck reactions, where computational modeling helped to optimize the ligand structure for high enantioselectivity. researchgate.net
The integration of computational and experimental studies creates a powerful synergy. Computational predictions can guide experimental efforts, while experimental results provide benchmarks for refining computational models. This iterative process is essential for accelerating the discovery of new reactions and applications for this compound.
Potential for this compound in Supramolecular Chemistry and Materials Science Applications
The unique properties of this compound also suggest its potential for applications in the fields of supramolecular chemistry and materials science. The introduction of deuterium can subtly alter the physical properties of molecules, such as their polarity, polarizability, and vibrational frequencies, which can have a significant impact on their self-assembly behavior and material properties.
In supramolecular chemistry, the precise control over non-covalent interactions is paramount. The slightly smaller size and lower polarizability of deuterium compared to protium (B1232500) can influence intermolecular forces like hydrogen bonding and van der Waals interactions. While these effects are generally small, they can be amplified in highly ordered systems like liquid crystals or self-assembled monolayers. The use of this compound as a building block in supramolecular assemblies could lead to materials with fine-tuned properties.
In materials science, deuterated polymers often exhibit enhanced stability and different optical and electronic properties compared to their non-deuterated counterparts. For example, the C-D bond is less susceptible to oxidation than the C-H bond, which can lead to improved thermal and oxidative stability of materials. Incorporating this compound into polymer backbones or as a pendant group could lead to the development of new materials with enhanced durability.
Furthermore, the vibrational properties of deuterated compounds are distinct from their protiated analogs. This difference can be exploited in spectroscopic applications. For example, the C-D stretching frequency appears in a region of the infrared spectrum that is typically free from other vibrations, making it a useful probe for studying molecular structure and dynamics. Materials containing this compound could be used as spectroscopic probes in complex environments.
While the direct application of this compound in these fields is still largely unexplored, the fundamental principles of isotope effects suggest a promising future. As our understanding of how deuterium substitution influences molecular properties grows, so too will the opportunities for leveraging this compound in the design of novel supramolecular systems and advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
